molecular formula C19H18ClN3OS B11175304 2-(4-chlorophenyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-chlorophenyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11175304
M. Wt: 371.9 g/mol
InChI Key: IAIJQLNXSXLDTI-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a chlorophenyl group, which contributes to its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of thiosemicarbazide with appropriate aldehydes or ketones under acidic conditions to form the thiadiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to its biological activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions. The exact pathways and targets can vary depending on the specific application and biological system.

Properties

Molecular Formula

C19H18ClN3OS

Molecular Weight

371.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C19H18ClN3OS/c20-16-11-9-15(10-12-16)13-17(24)21-19-23-22-18(25-19)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8,13H2,(H,21,23,24)

InChI Key

IAIJQLNXSXLDTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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